Hexanethioic acid S-(2-acetylamino-ethyl)ester

Description

Chemical Identity and Nomenclature

Hexanethioic acid S-(2-acetylamino-ethyl)ester is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry naming conventions, with the deuterated analog bearing the Chemical Abstracts Service registry number 1325714-73-5. The systematic name fully describes the molecular structure, indicating the presence of a hexanethioic acid moiety linked through a sulfur ester bond to a 2-acetylamino-ethyl group. Alternative nomenclature includes S-(2-acetamidoethyl) hexanethioate, which emphasizes the acetamido functional group present in the molecule. This naming pattern follows established conventions for thioester compounds, where the prefix "S-" denotes the sulfur-based ester linkage, distinguishing it from conventional oxygen-containing esters.

The molecular formula for this compound is C₁₀H₁₉NO₂S, reflecting its composition of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This empirical formula provides insight into the compound's molecular weight and stoichiometric relationships, which are fundamental to understanding its chemical behavior and potential applications. The deuterated version of this compound, used in isotopic labeling studies, maintains the same basic structure while incorporating eleven deuterium atoms in place of hydrogen atoms, resulting in a molecular weight of 228.40 grams per mole.

Molecular Structure and Configuration

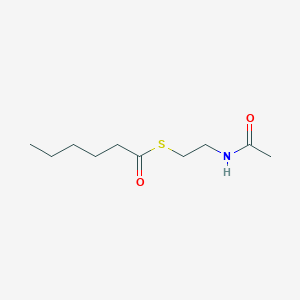

The molecular architecture of this compound consists of three distinct structural domains that contribute to its overall chemical properties and biological activity. The hexanoic acid portion provides a six-carbon aliphatic chain terminated by a carbonyl group, which forms the thioester linkage with the sulfur atom. This aliphatic chain contributes to the compound's hydrophobic character and influences its solubility profile and membrane interactions. The central sulfur atom serves as the critical link between the acyl portion and the acetylamino-ethyl moiety, creating the characteristic thioester bond that imparts unique reactivity compared to conventional esters.

The acetylamino-ethyl portion of the molecule contains both an acetyl group attached to a nitrogen atom and a two-carbon chain connecting to the sulfur center. This structural arrangement creates a secondary amide functionality within the molecule, which can participate in hydrogen bonding interactions and influences the compound's overall polarity. Nuclear magnetic resonance spectroscopy studies have provided detailed structural information, with characteristic chemical shifts observed for the various proton environments within the molecule. Specifically, the acetyl protons appear as a singlet around 1.97 parts per million, while the methylene protons adjacent to sulfur typically resonate around 3.03 parts per million.

The three-dimensional configuration of this compound involves multiple conformational possibilities due to rotation around single bonds within the molecule. The thioester linkage itself adopts a planar configuration similar to conventional esters, with the sulfur atom maintaining tetrahedral geometry when considering its lone pairs. The acetylamino group can adopt various conformations depending on environmental conditions, with the amide bond typically maintaining a planar arrangement due to partial double-bond character from resonance effects.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined influences of its thioester functionality, aliphatic chain, and acetamido group. The compound exhibits intermediate polarity due to the presence of both hydrophobic hexyl chain and polar acetamido functionality, resulting in selective solubility characteristics that make it suitable for various experimental applications. The molecular weight of the unlabeled compound is approximately 217 grams per mole, while the deuterated analog reaches 228.40 grams per mole, providing a useful mass difference for isotopic labeling studies.

Spectroscopic properties of this compound have been extensively characterized using nuclear magnetic resonance and mass spectrometry techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms within the molecule, with the acetyl methyl group appearing as a characteristic singlet and the methylene protons showing typical coupling patterns. Mass spectrometry analysis provides fragmentation patterns that are consistent with the proposed structure, with molecular ion peaks observed at the expected mass-to-charge ratios.

The chemical reactivity of this compound is dominated by the thioester functionality, which is significantly more reactive than conventional oxygen esters. This enhanced reactivity stems from the weaker carbon-sulfur bond compared to carbon-oxygen bonds, making thioesters more susceptible to nucleophilic attack and hydrolysis. The compound can undergo various chemical transformations including hydrolysis to yield hexanoic acid and N-acetylcysteamine, transthioesterification reactions with other thiols, and amidolysis reactions with amines to form amide bonds.

Historical Context in Thioester Chemistry

The historical development of thioester chemistry provides crucial context for understanding the significance of this compound within the broader landscape of organosulfur compounds. Thioesters were first recognized as biologically important molecules in the mid-twentieth century when their role in cellular metabolism became apparent through studies of coenzyme A derivatives. The discovery that acetyl-coenzyme A and other acyl-coenzyme A compounds function as activated intermediates in fatty acid synthesis and energy metabolism highlighted the unique properties of the thioester bond compared to conventional ester linkages.

The theoretical framework for understanding thioester chemistry was significantly advanced by Christian de Duve, who proposed the "Thioester World" hypothesis as a precursor to the widely accepted "RNA World" model for the origin of life. De Duve's work emphasized that thioester bonds represent high-energy linkages equivalent to the phosphate bonds in adenosine triphosphate, suggesting that thioesters could have served as primitive energy currency in prebiotic chemical systems. This hypothesis has gained experimental support through recent studies demonstrating that thioesters can form spontaneously under conditions that might have existed on the early Earth.

Modern research into thioester chemistry has revealed their fundamental importance in numerous biological processes beyond fatty acid metabolism. Thioesters participate in the synthesis of peptides, sterols, terpenes, and porphyrins, indicating their central role in biochemical pathways. The recognition that thioesters can facilitate peptide bond formation under aqueous conditions has particular relevance for understanding how complex biomolecules might have emerged from simpler precursors in prebiotic environments. Recent experimental work has demonstrated that thioesters can indeed promote peptide synthesis through wet-dry cycling processes that could have occurred in ancient terrestrial environments.

The specific study of N-acetylcysteamine derivatives, including this compound, emerged from investigations into the biosynthesis and metabolism of fatty acids. These compounds serve as model systems for understanding how acyl-coenzyme A derivatives function in cellular metabolism while providing more accessible synthetic targets for laboratory studies. The development of isotopically labeled versions of these compounds has been particularly valuable for tracing metabolic pathways and understanding the mechanisms of thioester-mediated reactions in biological systems.

Contemporary research continues to expand our understanding of thioester chemistry through investigations into their potential applications in synthetic biology and prebiotic chemistry. The demonstration that thioesters can form through geoelectrochemical processes involving mineral surfaces suggests new pathways for their formation in natural environments. Additionally, recent work has shown that thioesters can facilitate the formation of protocell membranes, further supporting their potential importance in the emergence of cellular life. These findings collectively underscore the continuing relevance of thioester chemistry and compounds like this compound for understanding both contemporary biochemistry and the chemical origins of life.

Properties

IUPAC Name |

S-(2-acetamidoethyl) hexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXANLRTZKFSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Hexanethioic acid or its derivatives.

- Activation: The acid is activated using DCC or similar coupling reagents in an inert solvent such as dichloromethane.

- Coupling: N-acetylamino-ethyl alcohol or its derivatives are added to the activated acid mixture.

- Catalysis: Catalysts like DMAP facilitate the nucleophilic attack on the activated carboxyl group.

- Reaction Conditions: Typically conducted at room temperature under nitrogen atmosphere for 12–24 hours.

- Isolation: The product is purified via column chromatography or recrystallization.

Research Findings:

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Activation | DCC | Dichloromethane | Room temp | 12–24 h | >70% | Efficient coupling |

| Purification | Column chromatography | - | - | - | High purity | Using silica gel |

Thioester Formation via Reaction with Thioacetic Acid Derivatives

Another method involves the direct reaction of hexanethioic acid with acetylamino-ethyl derivatives, such as N-acetylcysteamine, under controlled conditions.

Procedure:

- Preparation of N-Acetylcysteamine: Synthesized by reacting N-acetylcysteine with suitable activating agents.

- Reaction: The acid is reacted with N-acetylcysteamine in the presence of coupling agents (e.g., DCC, EDC) in anhydrous solvents.

- Conditions: Conducted at ambient temperature with stirring for 12–18 hours.

- Workup: The mixture is filtered to remove dicyclohexylurea byproduct, and the product is purified via chromatography.

Research Findings:

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Coupling | N-Acetylcysteamine + Hexanethioic acid | Dichloromethane | Room temp | 12–18 h | ~73% | Effective for scale-up |

Enzymatic or Biosynthetic Approaches (Less Common)

While chemical synthesis dominates, some research hints at enzymatic pathways involving acyl-CoA intermediates or biosynthetic enzymes like fatty acid synthases. These methods are less developed for this specific ester but are theoretically feasible.

Summary of Preparation Data

| Method | Reagents | Solvent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| DCC-mediated coupling | Hexanethioic acid + N-acetylcysteamine | Dichloromethane | Room temp, inert atmosphere | >70% | High purity, scalable | Requires purification |

| Thioesterification with acyl derivatives | Hexanethioic acid + Acetylamino-ethyl derivatives | Dichloromethane | Room temp | ~73% | Straightforward | Sensitive to moisture |

| Enzymatic synthesis | Acyl-CoA intermediates | Biological systems | Controlled conditions | Experimental | Biocompatible | Not yet optimized |

Notes and Recommendations

- Purity and Characterization: Purification via chromatography and characterization through NMR, IR, and mass spectrometry are essential to confirm the structure.

- Reaction Optimization: Adjusting stoichiometry, temperature, and reaction time can improve yields.

- Safety Precautions: Handling of coupling reagents like DCC requires appropriate safety measures due to potential allergenic and irritant properties.

Chemical Reactions Analysis

Hydrolysis Reactions

Thioesters are generally more reactive toward hydrolysis than their oxygen ester counterparts. For this compound, hydrolysis occurs under acidic or basic conditions, yielding distinct products:

Acidic Hydrolysis

Under acidic conditions, the thioester bond cleaves to form hexanethioic acid and 2-acetylaminoethanol:

This mechanism parallels the hydrolysis of structurally similar ethanethioic acid S-[2-(acetylamino)ethyl] ester, which produces acetamide derivatives and acetic acid .

Basic Hydrolysis

In alkaline media, nucleophilic attack by hydroxide ions leads to the formation of hexanoate ions and 2-acetylaminoethanethiol:

The reaction rate is influenced by the thioester’s electron-withdrawing acetylamino group, which enhances electrophilicity at the carbonyl carbon .

Nucleophilic Substitution Reactions

The thioester group is susceptible to nucleophilic attack due to its polarized bond. Key reactions include:

Alkylation and Acylation

In the presence of alkyl halides or acylating agents, the enolate form of the thioester (generated via deprotonation with weak bases like alkoxides) undergoes reactions. For example:

This mirrors the malonic ester synthesis mechanism, where enolate intermediates facilitate C–C bond formation .

Reaction with Amines

Primary amines can displace the thiolate group, forming amides:

Thermal and Radiation-Induced Degradation

Under thermal stress or irradiation, the compound undergoes decomposition pathways similar to other thioesters:

Thermolytic Cleavage

Heating above 150°C results in decarboxylation and the formation of volatile sulfur-containing compounds (e.g., ):

This aligns with observations in irradiated amino acid esters, where decarboxylation and radical recombination dominate .

Radiolytic Degradation

Exposure to ionizing radiation (e.g., γ-rays) generates free radicals, leading to bond cleavage and volatile products such as acetaldehyde and thiiranes .

Redox Reactions

The thioester participates in redox processes:

Reduction

Strong reducing agents (e.g., LiAlH) reduce the thioester to a thiol and alcohol:

Oxidation

Oxidizing agents (e.g., ) convert the thioester to a sulfoxide or sulfone, depending on conditions .

Comparative Reactivity Table

Scientific Research Applications

Organic Synthesis

Hexanethioic acid S-(2-acetylamino-ethyl)ester serves as a versatile reagent in organic synthesis. It is employed as a building block for more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and protein modification. Its ability to form covalent bonds with specific amino acids allows researchers to investigate the role of these proteins in various biological processes, including cancer metabolism and microbial resistance .

Antimicrobial Activity

Research indicates that derivatives of hexanethioic acid exhibit notable antimicrobial properties. Studies have shown significant inhibitory effects against various pathogens, suggesting its potential as a candidate for developing new antimicrobial agents. The following table summarizes its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 mg/mL |

| Streptococcus pyogenes | 28 | 0.625 mg/mL |

| Enterococcus faecalis | 27 | 1.25 mg/mL |

| Proteus vulgaris | 26 | 1.25 mg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 | 1.25 mg/mL |

These findings highlight the compound's potential as a basis for new antimicrobial therapies .

Enzyme Inhibition Studies

This compound has been investigated for its role in inhibiting specific enzymes involved in disease pathways, particularly proteases that are overactive in certain cancers. This property opens avenues for therapeutic applications aimed at regulating metabolic pathways through targeted enzyme inhibition .

Case Studies

Antimicrobial Efficacy : A study demonstrated that structural modifications to hexanethioic acid derivatives could enhance their bioactivity against resistant bacterial strains. The results indicated a correlation between carbon chain length and antimicrobial potency, where longer chains exhibited stronger activity.

Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit proteases linked to disease mechanisms, providing insights into its potential therapeutic applications for diseases characterized by protease overactivity .

Mechanism of Action

The mechanism by which Hexanethioic acid S-(2-acetylamino-ethyl)ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol group, which can then interact with proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of hexanethioic acid S-(2-acetylamino-ethyl)ester and analogous thioesters:

Key Observations :

- Molecular weight correlates with substituent complexity: The acetylamino-ethyl derivative (~217 g/mol) falls between smaller (e.g., methyl, 146 g/mol) and larger (e.g., decyl, 272 g/mol) analogs.

Physicochemical Properties

Boiling Point and Solubility

- Hexanethioic acid S-decyl ester : Predicted boiling point of 351.4°C, reflecting high molecular weight and strong van der Waals interactions .

- 10-Undecenethioic acid S-(2-hydroxyethyl)ester : The hydroxyl group likely increases water solubility compared to purely alkyl-substituted thioesters .

- Target compound: The acetylamino group is expected to enhance solubility in polar solvents (e.g., ethanol, DMSO) relative to alkyl analogs.

Reactivity

- Thioesters generally undergo nucleophilic acyl substitution more readily than esters due to the weaker C-S bond. For example, hexanethioic acid S-isopropyl ester was utilized in enantioselective Mukaiyama–Michael reactions, highlighting its utility in asymmetric synthesis .

- The acetylamino-ethyl group may influence reactivity by stabilizing transition states via hydrogen bonding or steric hindrance, though specific data are lacking.

Biological Activity

Overview

Hexanethioic acid S-(2-acetylamino-ethyl)ester, with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol under acidic conditions, often using sulfuric or hydrochloric acid as catalysts. The compound's longer carbon chain influences its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing an active thiol group that interacts with proteins or enzymes. This interaction often involves covalent bonding with cysteine residues in proteins, leading to inhibition or modification of their activity.

Antimicrobial Activity

Research indicates that Hexanethioic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures have displayed significant inhibitory effects against various pathogens. The antimicrobial activity is often evaluated using standard methods such as disc diffusion and broth microdilution.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 mg/mL |

| Streptococcus pyogenes | 28 | 0.625 mg/mL |

| Enterococcus faecalis | 27 | 1.25 mg/mL |

| Proteus vulgaris | 26 | 1.25 mg/mL |

| MRSA | 25 | 1.25 mg/mL |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its role in enzyme inhibition. The mechanism involves the modification of active sites on enzymes, which can lead to altered metabolic pathways in microorganisms or cancer cells. This property makes it a subject of interest in cancer research and therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on various hexanethioic acid derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting that structural modifications can enhance their bioactivity. The results indicated a correlation between chain length and antimicrobial potency, where longer chains tended to exhibit stronger activity .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit certain proteases involved in disease pathways, providing insights into its potential therapeutic applications in treating diseases characterized by protease overactivity.

Q & A

Basic Research Questions

Q. How is Hexanethioic acid S-(2-acetylamino-ethyl) ester synthesized, and what are the critical purity validation methods?

- Methodology : The synthesis likely involves nucleophilic substitution between hexanethioic acid derivatives (e.g., hexanethioic acid chloride) and 2-acetylamino-ethanethiol. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) with UV detection for non-volatile products. Structural confirmation via -NMR and -NMR is essential to verify esterification and acetylation .

- Key Data : Reference spectral libraries (e.g., NIST Chemistry WebBook) for hexanethioic acid esters (e.g., S-propyl or S-butyl analogs) provide comparative retention indices and fragmentation patterns .

Q. What are the primary analytical challenges in characterizing this compound’s stability under varying pH conditions?

- Methodology : Accelerated degradation studies in buffered solutions (pH 1–12) at 25–40°C, monitored via UV-Vis spectroscopy for thioester bond cleavage. Quantify hydrolysis products (e.g., hexanethioic acid and 2-acetylamino-ethanethiol) using LC-MS/MS. Stability-indicating assays must account for competing oxidation pathways (e.g., disulfide formation) .

- Data Interpretation : Compare degradation kinetics (pseudo-first-order rate constants) across pH ranges to identify optimal storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, acetyl group substitution) influence the compound’s reactivity in nucleophilic environments?

- Methodology : Design a series of analogs (e.g., S-butyl, S-decyl derivatives) and compare their reaction rates with nucleophiles (e.g., amines, thiols) using stopped-flow spectroscopy. Computational modeling (DFT) predicts electronic effects (e.g., electron-withdrawing acetyl groups) on thiocarbonyl electrophilicity .

- Contradictions : Some studies on S-alkyl hexanethioates show conflicting reactivity trends due to steric hindrance vs. electronic effects. Address this via Hammett plots correlating substituent σ values with rate constants .

Q. What are the limitations of current spectroscopic techniques in resolving stereochemical ambiguities in thioester derivatives?

- Methodology : Use chiral HPLC or capillary electrophoresis to separate enantiomers (if applicable). For diastereomers, employ NOESY or ROESY NMR to assign spatial configurations. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

- Case Study : Hexanethioic acid S-propyl ester (CAS 2432-85-1) exhibits rotational isomerism, complicating -NMR interpretation. Dynamic NMR at variable temperatures resolves such ambiguities .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be reconciled?

- Methodology : Conduct systematic solubility studies in DMSO, DMF, and acetonitrile using gravimetric or spectrophotometric methods. Account for solvent purity (e.g., trace water in DMSO affects solubility). Compare with Hansen solubility parameters to identify outliers .

- Advanced Analysis : Molecular dynamics simulations model solvent-solute interactions, highlighting hydrogen-bonding capacity of the acetylated amino group .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.